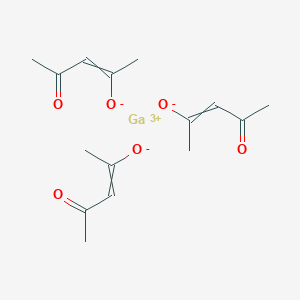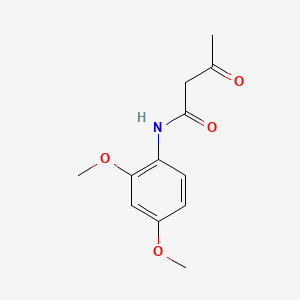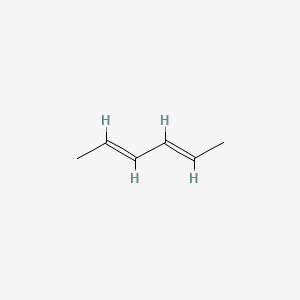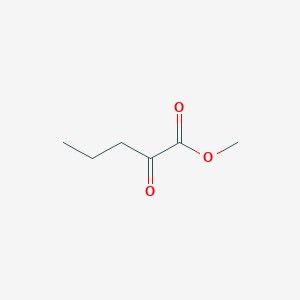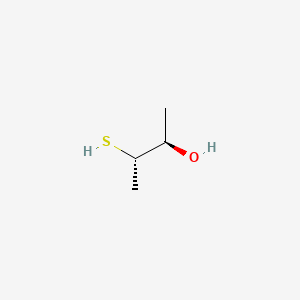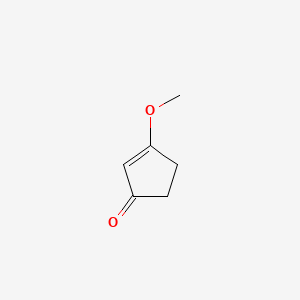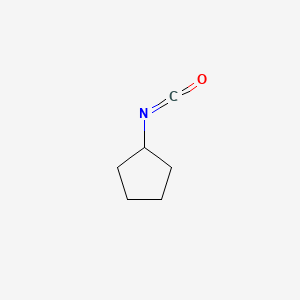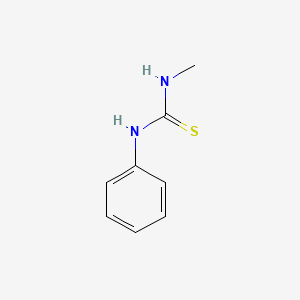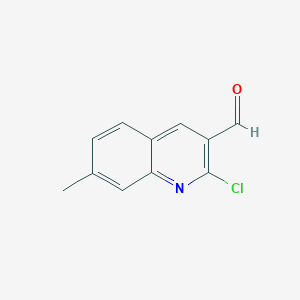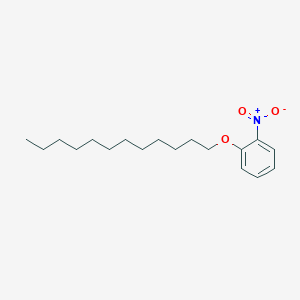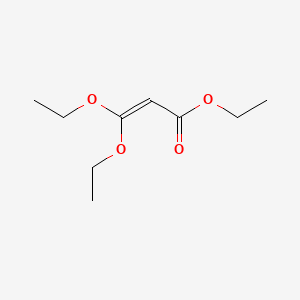
Ethyl 3,3-diethoxyacrylate
Descripción general
Descripción
Ethyl 3,3-diethoxyacrylate is a chemical compound with the empirical formula C9H16O4 . It is a reagent used in a convenient and regiospecific preparation of substituted allyl malonates . The compound appears as a colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular weight of Ethyl 3,3-diethoxyacrylate is 188.22 . The InChI code for the compound is 1S/C9H16O4/c1-4-11-8(10)7-9(12-5-2)13-6-3/h7H,4-6H2,1-3H3 .
Chemical Reactions Analysis
While the specific chemical reactions involving Ethyl 3,3-diethoxyacrylate are not detailed in the search results, it is used as a reagent in the preparation of substituted allyl malonates .
Physical And Chemical Properties Analysis
Ethyl 3,3-diethoxyacrylate is a liquid at 20°C . It has a density of 1.02 g/cm3 , a boiling point of 122°C at 9mm , and a flash point of 102°C . The refractive index of the compound is between 1.4600 and 1.4640 .
Aplicaciones Científicas De Investigación
Synthesis of Pyrones and Pyranylidene Metal Complexes
- Ethyl diethoxyacrylate reacts with alkynylalkoxycarbene metal complexes to form 6-ethoxy-2H-pyranylidene metal complexes, useful in the preparation of pyrones (Camps et al., 1989).
- Another study isolated a new bis(carbene) metal complex in a similar reaction, highlighting the trapping of a carbanionic intermediate (Jordi et al., 1993).
Acetalization Catalysis
- Ethyl 3,3-diethoxyacrylate can be efficiently acetalized with alcohols under oxygen, a process catalyzed by Pd(OAc)2 supported on activated carbon combined with molybdovanadophosphate (Kishi, Sakaguchi, & Ishii, 2000).
Polymer Synthesis and Modification
- Ethyl 3,3-diethoxyacrylate was used in the synthesis and characterization of phosphonate-containing polymers, an under-researched area in polymer chemistry (Dolan et al., 2015).
- A study on Cross-Linked Ethoxylate Acrylate Resin (CLEAR) showed its use in solid-phase peptide synthesis, exhibiting excellent swelling properties in various solvents (Kempe & Bárány, 1996).
Advanced Organic Syntheses
- Ethyl 3,3-diethoxyacrylate played a role in the novel synthesis of triheterocyclic compounds such as pyrido[3,2‐e]pyrimido[1,2‐c]pyrimidines, showing its utility in complex organic syntheses (Dave & Shukla, 1997).
- The compound was used in the preparation of advanced prostaglandin precursors via Kolbe electrolysis, demonstrating its versatility in pharmaceutical synthesis (Weiguny & Schäfer, 1994).
Atmospheric Chemistry and Environmental Impact
- Studies on the gas phase reactions of unsaturated esters with Cl atoms, including ethyl 3,3-diethoxyacrylate, provide insights into their atmospheric lifetimes and environmental impact (Martín Porrero et al., 2010).
- Another study focused on the FTIR gas-phase kinetic analysis of reactions with OH radicals and Cl atoms, essential for understanding their degradation processes in the atmosphere (Moreno et al., 2014).
Safety And Hazards
When handling Ethyl 3,3-diethoxyacrylate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
Propiedades
IUPAC Name |
ethyl 3,3-diethoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-11-8(10)7-9(12-5-2)13-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJGRKZMYVJCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067654 | |
| Record name | 2-Propenoic acid, 3,3-diethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-diethoxyacrylate | |
CAS RN |
32002-24-7 | |
| Record name | Ethyl 3,3-diethoxy-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32002-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3,3-diethoxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032002247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3,3-diethoxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3,3-diethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,3-diethoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3,3-diethoxyacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM94G8H6BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




